4,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide
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Overview
Description
4,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide, also known as DMNT, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of 4,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide is not fully understood. However, studies have suggested that 4,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide may work by inhibiting certain enzymes involved in cellular metabolism, leading to the disruption of cellular processes and ultimately cell death.
Biochemical and Physiological Effects:
Studies have shown that 4,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide can induce apoptosis, or programmed cell death, in cancer cells. 4,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs. In addition, 4,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide has been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One advantage of 4,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide is that it is relatively easy to synthesize using standard laboratory techniques. 4,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide is also relatively stable, making it easier to handle and store compared to some other chemical compounds. However, one limitation of 4,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide is that it can be toxic at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on 4,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide. One area of focus could be the development of new anticancer drugs based on the structure of 4,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide. Another area of focus could be the development of new insecticides and fungicides based on the properties of 4,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide. Additionally, further research could be done to better understand the mechanism of action of 4,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide and its potential applications in other fields, such as material science.
Synthesis Methods
4,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide can be synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of 4-methyl-1,3-thiazole-2-amine with 2-bromo-5-methylthiophene-3-carboxylic acid to produce an intermediate compound. This intermediate is then treated with dimethylformamide dimethyl acetal to produce 4,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide.
Scientific Research Applications
4,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 4,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide has shown promise as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro. 4,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide has also been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
In agriculture, 4,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide has been studied for its potential use as a natural insecticide. Studies have shown that 4,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide is effective at repelling and killing various insect pests, including mosquitoes and aphids. 4,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide has also been shown to have antifungal properties, making it a potential candidate for the development of new fungicides.
In material science, 4,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide has been studied for its potential use in the development of new organic semiconductors. 4,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide has been shown to have good solubility and thermal stability, making it a potential candidate for use in organic electronic devices.
properties
IUPAC Name |
4,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS2/c1-6-4-16-11(12-6)13-10(14)9-5-15-8(3)7(9)2/h4-5H,1-3H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RASVNSGAQRGIGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CSC(=C2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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